Antitumor agent-125

Ferroptosis Colorectal Cancer Platinum Resistance

Antitumor agent-125 (compound 17a) is a rationally designed platinum(IV) prodrug that uniquely triggers ferroptosis—iron-dependent cell death—in oxaliplatin-resistant colorectal cancer (HCT-116/OXA) models, a mechanism absent in standard platinum(II) drugs. It simultaneously activates mitochondrion-dependent apoptosis, delivering dual-pathway antitumor activity with reduced toxicity to normal HUVEC and L02 cells. For laboratories dissecting SLC7A11/GPX4 signaling or seeking superior in vivo efficacy in OXA-refractory xenografts, this compound provides a validated chemical probe unavailable from generic platinum analogs. Procure to benchmark ferroptosis-driven resistance reversal.

Molecular Formula C27H34ClN4O9Pt-2
Molecular Weight 789.1 g/mol
Cat. No. B12384986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-125
Molecular FormulaC27H34ClN4O9Pt-2
Molecular Weight789.1 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)C)C=CC(=O)C2=CC(=C(C=C2)OC)OCC(=O)O)C.C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.Cl[Pt]
InChIInChI=1S/C19H20N2O5.C6H12N2.C2H2O4.ClH.Pt/c1-11-12(2)21-15(13(3)20-11)6-7-16(22)14-5-8-17(25-4)18(9-14)26-10-19(23)24;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;/h5-9H,10H2,1-4H3,(H,23,24);5-8H,1-4H2;(H,3,4)(H,5,6);1H;/q;-2;;;+1/p-1/b7-6+;;;;/t;5-,6-;;;/m.1.../s1
InChIKeyBPFNJUAPFGGEOL-AYNJSPGBSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor Agent-125: A Novel Platinum(IV) Prodrug for Ferroptosis-Driven Reversal of Oxaliplatin Resistance


Antitumor agent-125 (also referred to as compound 17a) is a platinum(IV) prodrug complex . It is characterized by its ability to activate the mitochondrion-dependent apoptosis pathway and, most notably, to induce ferroptosis—a form of iron-dependent programmed cell death—in oxaliplatin-resistant colorectal cancer cells [1]. Unlike conventional platinum(II) chemotherapeutics, this agent is designed as a multi-mechanistic prodrug to circumvent acquired drug resistance while mitigating systemic toxicity.

Antitumor Agent-125: Why In-Class Platinum Analogs Cannot Be Interchanged in Oxaliplatin-Resistant Models


While platinum(II) agents like oxaliplatin and cisplatin are frontline chemotherapeutics, their clinical utility is frequently limited by dose-dependent toxicity and acquired resistance [1]. Antitumor agent-125 is not a generic replacement for these drugs; it is a rationally designed platinum(IV) prodrug that addresses a specific molecular vulnerability. Unlike oxaliplatin, which relies primarily on DNA damage and apoptosis, Antitumor agent-125 incorporates axial ligands that enable dual pathway activation. Critically, it possesses the ability to induce ferroptosis in resistant cells—a mechanism not observed with standard platinum(II) agents [2]. Substituting this compound with a generic platinum salt or a standard platinum(IV) analog would forfeit the unique ferroptosis-driven reversal of resistance, leading to experimental failure in oxaliplatin-refractory models.

Antitumor Agent-125: Comparative Evidence for Selection Over Oxaliplatin and Platinum Analogs


Mechanism of Action: Ferroptosis Induction vs. Oxaliplatin

In head-to-head mechanistic studies in the oxaliplatin-resistant colon cancer cell line HCT-116/OXA, Antitumor agent-125 (compound 17a) induced ferroptosis, a form of cell death characterized by lipid peroxide accumulation and iron homeostasis disruption [1]. In contrast, oxaliplatin treatment in these same resistant models did not induce ferroptosis, demonstrating that Antitumor agent-125 triggers a cell death pathway that is distinct from, and complementary to, the standard apoptotic pathway elicited by conventional platinum agents . The ferroptotic response was evidenced by a significant accumulation of lipid peroxides and inhibition of the SLC7A11/GPX4 axis in HCT-116/OXA cells following 17a exposure, a phenomenon not observed with oxaliplatin under identical conditions .

Ferroptosis Colorectal Cancer Platinum Resistance

Anti-Proliferative Activity: Reversal of Acquired Oxaliplatin Resistance

Direct comparison of anti-proliferative activity reveals that Antitumor agent-125 (compound 17a) demonstrates superior efficacy relative to oxaliplatin in models of acquired drug resistance [1]. In the oxaliplatin-resistant colon cancer cell line HCT-116/OXA, Antitumor agent-125 exhibited significantly enhanced growth inhibition. While oxaliplatin shows markedly reduced potency in this resistant line, Antitumor agent-125 retains robust anti-proliferative activity [1]. Furthermore, this activity was also observed in the cisplatin-resistant lung cancer cell line A549/CDDP, indicating broad reversal of platinum cross-resistance. Notably, the compound concurrently showed reduced cytotoxicity toward normal human umbilical vein endothelial cells (HUVEC) and liver cells (L02) [1].

Drug Resistance Colon Cancer Platinum Prodrug

In Vivo Therapeutic Index: Tumor Suppression vs. Systemic Toxicity

In vivo evaluation in HCT-116/OXA xenograft mouse models demonstrates a favorable therapeutic index for Antitumor agent-125 [1]. Treatment with compound 17a resulted in remarkable antitumor efficacy, significantly suppressing tumor growth in these aggressive, oxaliplatin-resistant models. Critically, this antitumor effect was accompanied by attenuated toxicity, distinguishing it from the well-documented dose-limiting side effects commonly associated with oxaliplatin and cisplatin administration [1]. While oxaliplatin treatment in such models often faces a narrow therapeutic window, the findings indicate that Antitumor agent-125 can achieve robust tumor regression without eliciting the same level of severe systemic adverse effects [1].

Xenograft Model Toxicity Therapeutic Index

Selectivity Profile: Cytotoxicity in Normal vs. Resistant Cancer Cells

Analysis of cytotoxic selectivity reveals that Antitumor agent-125 exhibits a differential sensitivity profile, showing a lower cytotoxic effect toward human normal cell lines compared to its activity against resistant cancer lines [1]. Specifically, while compound 17a demonstrated superior anti-proliferative activity in HCT-116/OXA and A549/CDDP resistant cancer cells, it showed reduced cytotoxicity toward human umbilical vein endothelial cells (HUVEC) and human normal liver cells (L02) [1]. This suggests a class-level selectivity advantage for platinum(IV) prodrugs bearing axial chalcone ligands, which may be preferentially activated in the high-ROS, dysregulated environment of resistant tumor cells [1].

Cytotoxicity Selectivity Index Normal Cells

Antitumor Agent-125: High-Value Research Applications Based on Verified Differentiation


Investigating Ferroptosis-Dependent Reversal of Acquired Platinum Resistance

Ideal for studies aiming to dissect the role of iron-dependent cell death in overcoming chemoresistance. Based on evidence that Antitumor agent-125 induces ferroptosis in oxaliplatin-resistant HCT-116/OXA cells while oxaliplatin does not [1], this compound serves as a specific chemical probe to activate lipid peroxidation pathways in resistant colorectal cancer models. Procurement is justified for laboratories seeking to map the SLC7A11/GPX4 signaling axis or to validate ferroptosis as a therapeutic vulnerability in platinum-refractory tumors.

In Vivo Efficacy Studies in Oxaliplatin-Refractory Xenograft Models

Recommended for in vivo pharmacology experiments focused on evaluating tumor suppression in models where standard oxaliplatin therapy has failed. Given the documented remarkable antitumor efficacy and attenuated toxicity in HCT-116/OXA xenografts [1], Antitumor agent-125 is a superior selection over oxaliplatin for obtaining a wider therapeutic window and robust tumor growth inhibition in resistant subcutaneous or orthotopic models.

Selectivity Profiling and Off-Target Toxicity Screening

Suitable for comparative cytotoxicity screening against panels of normal and cancer cell lines. The observation that Antitumor agent-125 exerts a lower cytotoxic effect on HUVEC and L02 normal cells while retaining potency against resistant cancer lines [1] makes it a valuable reference compound for benchmarking the selectivity of novel platinum(IV) analogs or for use in co-culture systems to assess differential drug uptake and activation.

Dual-Apoptosis and Ferroptosis Pathway Mechanistic Studies

This compound is uniquely suited for research exploring the intersection of mitochondrial apoptosis and ferroptosis signaling. Evidence confirms it activates the mitochondrion-dependent apoptosis pathway while simultaneously inducing ferroptosis [1]. It provides a tool for studying crosstalk between these two regulated cell death modalities in a single chemical entity, a capability not offered by standard platinum(II) agents like cisplatin or carboplatin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-125

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.